molecular formula C12H13F3N2O5S B6142074 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid CAS No. 1315365-10-6

3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid

Cat. No.: B6142074
CAS No.: 1315365-10-6
M. Wt: 354.30 g/mol
InChI Key: XDEKNLOYAUPTBV-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid (TFA) is a benzothiazole-derived compound featuring a 1,2-benzothiazole-1,1-dione core substituted with a 3-aminopropoxy group and paired with trifluoroacetic acid as a counterion. The benzothiazole-dione scaffold is known for its pharmacological relevance, particularly in agrochemicals and antimicrobial agents . The trifluoroacetic acid component likely stabilizes the compound as a salt, improving crystallinity and bioavailability .

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]propan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S.C2HF3O2/c11-6-3-7-15-10-8-4-1-2-5-9(8)16(13,14)12-10;3-2(4,5)1(6)7/h1-2,4-5H,3,6-7,11H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEKNLOYAUPTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid (abbreviated as 3-APBT) is a compound that combines a benzothiazole moiety with an aminopropoxy group and a dione functional group. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications include antitumor and antimicrobial activities, among others.

Chemical Structure and Properties

The chemical structure of 3-APBT can be described as follows:

  • Molecular Formula: C12H14N2O3S
  • CAS Number: 1249081-00-2
  • Key Functional Groups:
    • Benzothiazole ring
    • Dione group
    • Aminopropoxy side chain

These structural features contribute to the compound's solubility and reactivity, enhancing its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 3-APBT exhibit significant antitumor properties. Specifically, studies have shown that benzothiazole derivatives often demonstrate higher cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested:
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

In vitro assays revealed that certain derivatives displayed IC50 values in the low micromolar range, indicating potent antitumor activity. For example, compounds similar to 3-APBT showed IC50 values of approximately 6.26μM6.26\,\mu M for HCC827 and 6.48μM6.48\,\mu M for NCI-H358 in two-dimensional assays, which were significantly lower than those observed in three-dimensional assays .

Antimicrobial Activity

In addition to antitumor effects, 3-APBT has been evaluated for its antimicrobial properties. Testing against various pathogens has shown promising results:

  • Microorganisms Tested:
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
    • Saccharomyces cerevisiae (eukaryotic model)

The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with effective minimum inhibitory concentrations (MICs) established through broth microdilution methods .

The mechanism by which 3-APBT exerts its biological effects is believed to involve interactions with nucleic acids. Studies have indicated that similar benzothiazole derivatives can intercalate into DNA or bind within the minor groove of AT-rich regions. This binding disrupts normal cellular processes, leading to apoptosis in cancer cells and inhibiting the growth of bacteria .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-1,3-benzothiazoleAmino group at position 2AntimicrobialSimpler structure lacks dione functionality
Benzothiazole-2-thiolThiol group instead of dioneAntioxidantDifferent reactivity due to thiol presence
Benzothiazole derivatives with alkyl groupsVarying alkyl substitutionsDiverse activities including anticancerVariability in side chains affects solubility and activity

This table illustrates how the unique combination of functionalities in 3-APBT may enhance its therapeutic potential compared to related compounds.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of benzothiazole derivatives similar to 3-APBT. For instance:

  • Study on Antitumor Activity : A recent study synthesized a series of benzothiazole derivatives and tested their cytotoxicity against lung cancer cell lines. The most active compounds exhibited significant inhibition of cell proliferation and induced apoptosis through DNA intercalation mechanisms.
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial efficacy of benzothiazole derivatives against common pathogens. The findings indicated that modifications in the side chains could significantly enhance antimicrobial potency.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that specific benzothiazole derivatives showed over 70% inhibition against breast and lung cancer cell lines at concentrations as low as 10 µM .

Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activities. A series of compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL . This suggests that 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione could potentially serve as a lead compound for developing new antimicrobial agents.

Material Science Applications

Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor for metals such as steel and aluminum. A recent review highlighted that benzothiazole derivatives could significantly reduce corrosion rates in acidic environments. The inhibition efficiency was evaluated using electrochemical impedance spectroscopy (EIS), showing efficiencies exceeding 90% in certain conditions .

Metal Type Corrosion Rate (mm/year) Inhibition Efficiency (%)
Steel0.1592
Aluminum0.1089

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving several benzothiazole derivatives, including the target compound, researchers found that the introduction of the aminopropoxy group significantly enhanced cytotoxicity against A549 lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Corrosion Inhibition in Acidic Medium
A comparative analysis was conducted on the corrosion rates of steel in hydrochloric acid with and without the addition of the compound. Results indicated a substantial decrease in corrosion rates when the compound was present, validating its potential as an eco-friendly corrosion inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Benzothiazole-Dione Derivatives

The following table compares key structural and molecular features of 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, TFA, with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties
3-(3-Aminopropoxy)-1,2-benzothiazole-1,1-dione, TFA Not available C₁₀H₁₁F₃N₂O₄S (base)* ~324.3 (base)* 3-aminopropoxy Likely polar, water-soluble due to amine; TFA enhances stability
3-Allyloxy-1,2-benzisothiazole-1,1-dioxide (Probenazole) 27605-76-1 C₁₀H₉NO₃S 223.25 Allyloxy Lipophilic; used as a plant immune activator
3-[Methyl(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione 2549053-14-5 C₁₇H₁₈F₃N₅O₃S 429.4 Methylamino-piperidine-oxadiazole High molecular weight; potential CNS activity due to piperidine/oxadiazole motifs

*Note: Molecular formula and weight for the base compound (excluding TFA counterion) are estimated.

Key Observations:

  • Solubility: The 3-aminopropoxy group in the target compound increases polarity compared to the allyloxy substituent in Probenazole, suggesting better aqueous solubility. This contrasts with the lipophilic nature of Probenazole, which favors membrane permeability in agricultural applications .
  • Bioactivity: The trifluoromethyl-oxadiazole-piperidine substituent in the CAS 2549053-14-5 compound introduces complexity that may enhance receptor binding or metabolic stability, whereas the simpler aminopropoxy group in the target compound prioritizes solubility and synthetic accessibility .

Trifluoroacetate Salts and Counterion Effects

Trifluoroacetic acid (TFA) is a common counterion in pharmaceutical salts due to its strong acidity (pKa ~0.5) and ability to stabilize amines. Compared to other salts:

  • TFA vs. Hydrochloride Salts : TFA salts often exhibit higher crystallinity but may introduce residual trifluoroacetate impurities, which require stringent purification .
  • TFA vs. Free Bases : The TFA salt of the target compound likely improves shelf-life and dissolution rates compared to the free base, though it may slightly reduce bioavailability in vivo due to ion-pairing effects .

Preparation Methods

Nucleophilic Substitution at the Benzothiazole-Dione Core

The foundational step involves introducing the 3-aminopropoxy group to the 1,2-benzothiazole-1,1-dione scaffold. A validated method adapts the reaction of 1,2-benzothiazole-1,1-dione derivatives with 3-bromopropylamine hydrochloride under basic conditions. In a representative procedure, equimolar quantities of 1,2-benzothiazole-1,1-dione and 3-bromopropylamine hydrochloride are refluxed in acetone with potassium carbonate (K₂CO₃) as the base. The reaction proceeds via an SN2 mechanism, displacing the bromide ion with the amino-propoxy group. This method achieves a 97.6% yield after recrystallization, demonstrating scalability and reproducibility.

Reaction Conditions

ParameterValueSource
SolventAcetone
BaseK₂CO₃ (1 equiv)
TemperatureReflux (60°C)
Reaction Time6 hours
Yield97.6%

Acidification with Trifluoroacetic Acid

The intermediate 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione is converted to its TFA salt through protonation of the primary amine. A high-pressure protocol using a Q-tube reactor enhances efficiency. The amine is dissolved in ethanol with 10 mol% TFA and 3 equivalents of acetic acid (AcOH), heated to 130°C for 30–40 minutes under pressure. This method avoids side reactions such as oxidation, achieving near-quantitative conversion.

Acidification Parameters

ParameterValueSource
CatalystTFA (10 mol%)
AdditiveAcOH (3 equiv)
Temperature130°C
PressureHigh (Q-tube reactor)
Reaction Time30–40 minutes

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like acetone or dimethylformamide (DMF) are critical for solubilizing the benzothiazole-dione substrate and facilitating nucleophilic attack. Base selection (e.g., K₂CO₃ vs. NaOH) influences reaction kinetics; weaker bases minimize hydrolysis of the bromopropylamine reagent.

Catalytic Enhancements

The use of TFA as both a catalyst and proton source streamlines the acidification step. Comparative studies show that TFA outperforms hydrochloric or sulfuric acids in preventing byproduct formation. High-pressure conditions in the Q-tube reactor reduce reaction times from hours to minutes, enhancing throughput.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The 3-aminopropoxy chain is confirmed by triplet signals at δ 2.85 ppm (CH₂NH₂) and δ 4.20 ppm (OCH₂).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 354.30 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₃F₃N₂O₅S.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeOH) confirms >99% purity, with a retention time of 6.8 minutes.

Applications and Derivatives

The TFA salt enhances solubility in aqueous and polar organic solvents, making it suitable for pharmaceutical intermediates. Derivatives incorporating phosphonate or carboxylate groups have been explored for conjugated polymer electrolytes, though these require post-functionalization steps beyond the scope of this compound .

Q & A

Q. What are the common synthetic routes for 3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid?

The synthesis typically involves multi-step organic reactions. A representative method includes:

  • Step 1 : Formation of the benzothiazole-1,1-dione core via sulfonation and cyclization of precursor amines or thiols under acidic conditions.
  • Step 2 : Introduction of the 3-aminopropoxy side chain using nucleophilic substitution (e.g., reacting with 3-aminopropanol in the presence of a base like triethylamine).
  • Step 3 : Salt formation with trifluoroacetic acid (TFA) to enhance solubility and stability. For example, TFA is added in dichloromethane (DCM) at 0°C, followed by purification via column chromatography .

Q. How can researchers assess the solubility and stability of this compound in biological assays?

  • Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol). The trifluoroacetate salt improves aqueous solubility due to its polar nature .
  • Stability : Conduct accelerated degradation studies under varying pH (e.g., pH 2–9) and temperatures (4°C, 25°C, 37°C). Monitor via HPLC or LC-MS for decomposition products like free benzothiazole derivatives or TFA hydrolysis .

Q. What standard analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : Confirm structure using <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR (e.g., TFA’s characteristic <sup>19</sup>F signal at ~-75 ppm) .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and purity .
  • Elemental Analysis : Validate stoichiometry of the trifluoroacetate salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 3-aminopropoxy side chain coupling?

  • Variables to test :
    • Temperature : Reflux vs. room temperature. Evidence suggests reflux in ethanol improves coupling efficiency for similar benzothiazole derivatives .
    • Catalysts : Use of coupling agents like EDCI/HOBt or palladium catalysts for nucleophilic aromatic substitution .
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to DCM .
  • Monitoring : Track intermediates via TLC or in situ IR spectroscopy to identify bottlenecks .

Q. How should researchers address contradictory cytotoxicity data in normoxic vs. hypoxic conditions?

  • Experimental Design :
    • Compare in vitro cytotoxicity (e.g., IC50) across multiple cell lines under controlled O2 levels (1% O2 for hypoxia vs. 21% O2 for normoxia) .
    • Validate mechanisms using ROS (reactive oxygen species) probes or hypoxia-inducible factor (HIF) inhibitors to isolate redox-dependent effects .
  • Data Analysis : Use ANOVA to assess statistical significance of discrepancies and consider metabolite profiling (e.g., LC-MS) to identify hypoxia-specific degradation pathways .

Q. What strategies resolve ambiguities in <sup>19</sup>F NMR spectra caused by trifluoroacetate counterion interactions?

  • Deconvolution : Run control spectra of free TFA and the parent benzothiazole compound to assign overlapping signals .
  • pH Adjustment : Modify sample pH to protonate/deprotonate TFA, altering its chemical shift. For example, at pH < 2, TFA exists as CF3COOH (distinct shift vs. CF3COO<sup>−</sup>) .
  • Advanced Techniques : Use <sup>19</sup>F-<sup>1</sup>H heteronuclear correlation (HETCOR) NMR to map spatial interactions between TFA and the benzothiazole core .

Q. How does the trifluoroacetate salt influence the compound’s pharmacokinetic profile in preclinical models?

  • In Vivo Studies :
    • Compare plasma half-life and bioavailability of the TFA salt vs. free base in rodent models. TFA salts often enhance absorption due to improved solubility .
    • Monitor renal clearance via <sup>19</sup>F MRI to detect TFA-derived metabolites .
  • Challenges : TFA’s high volatility may complicate dosing accuracy; use lyophilized formulations for consistency .

Methodological Notes

  • Synthesis Reproducibility : Strict anhydrous conditions are critical for TFA salt formation to avoid hydrolysis .
  • Biological Assays : Include TFA-only controls to isolate its contribution to cytotoxicity or fluorescence interference .
  • Data Reporting : Use IUPAC naming conventions and report purity as ≥95% (HPLC) for publication readiness .

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